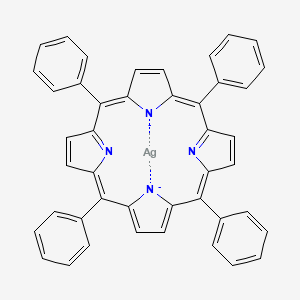

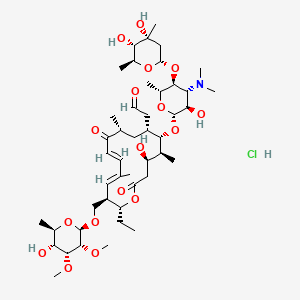

![molecular formula C7H6BrN3O B1144045 3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine CAS No. 1357946-21-4](/img/structure/B1144045.png)

3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been synthesized and evaluated for their biological activities .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves various synthetic strategies and approaches . For instance, one method involves the use of trifluoroacetic acid to provide the regio-isomeric pyrazolo[3,4-b]pyridines . The yield was about 82.4%, and the product was a faint yellow solid .Aplicaciones Científicas De Investigación

Synthesis of New Polyheterocyclic Ring Systems : A precursor closely related to 3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine was used for constructing new polyheterocyclic ring systems, potentially applicable in the development of new pharmaceuticals (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Analgesic and Anti-inflammatory Activities : Derivatives synthesized from a similar compound demonstrated significant anti-inflammatory and analgesic activities, highlighting potential applications in pain and inflammation management (Chamakuri, Muppavarapu, & Yellu, 2016).

Antibacterial and Antioxidant Properties : Novel derivatives linked to various sulfonamide derivatives were synthesized and exhibited excellent activity against Gram-positive and Gram-negative bacterial strains, as well as moderate to good antioxidant properties (Variya, Panchal, & Patel, 2019).

Biomedical Applications : A review covering the diversity of substituents and synthetic methods for pyrazolo[3,4-b]pyridines, to which 3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine belongs, discusses their biomedical applications, particularly in the context of cyclin-dependent kinase inhibitors and potential anticancer agents (Donaire-Arias et al., 2022).

Synthesis of Fused Heterocycles : Pyrazolo[3,4-b]pyridine derivatives were obtained via various synthetic routes, which could be significant in developing new materials or pharmaceuticals (El-Nabi, 2004).

Quantum Studies and Thermodynamic Properties : Chemical calculations and thermodynamic parameters of novel pyrazolo[3,4-b]pyridine derivatives were explored, indicating potential applications in material science (Halim & Ibrahim, 2022).

Propiedades

IUPAC Name |

3-bromo-6-methoxy-2H-pyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3O/c1-12-5-3-2-4-6(8)10-11-7(4)9-5/h2-3H,1H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYXJFXKZRVIFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=NNC(=C2C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

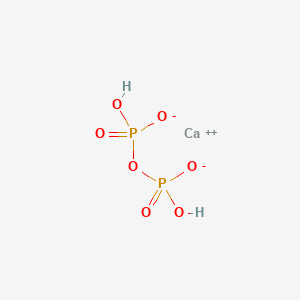

![3-Methyl-2-[2-phenyl-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B1143963.png)

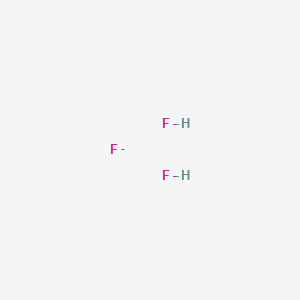

![4-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1143974.png)

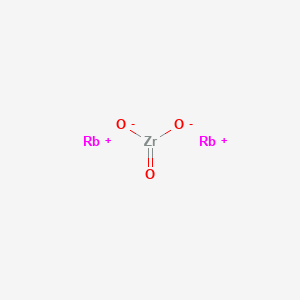

![(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B1143977.png)

![6-Bromo-N-methylbenzo[D]oxazol-2-amine](/img/structure/B1143981.png)

![7-chloro-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1143985.png)